molecular formula C28H24N2O6S2 B14923857 2,2'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid

2,2'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[4-phenyl-3-thiophenecarboxylic acid

Cat. No.: B14923857
M. Wt: 548.6 g/mol
InChI Key: QOCGTGWJQGCCTR-UHFFFAOYSA-N
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Description

2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene and phenyl rings, followed by the introduction of carboxylic acid and amine functional groups. Key steps include:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the phenyl groups: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Functionalization with carboxylic acid and amine groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like carboxylic acid chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Carboxylic acid chlorides, amines, and alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID
  • **2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID
  • **2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID

Uniqueness

The uniqueness of 2-({6-[(3-CARBOXY-4-PHENYL-2-THIENYL)AMINO]-6-OXOHEXANOYL}AMINO)-4-PHENYL-3-THIOPHENECARBOXYLIC ACID lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C28H24N2O6S2

Molecular Weight

548.6 g/mol

IUPAC Name

2-[[6-[(3-carboxy-4-phenylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C28H24N2O6S2/c31-21(29-25-23(27(33)34)19(15-37-25)17-9-3-1-4-10-17)13-7-8-14-22(32)30-26-24(28(35)36)20(16-38-26)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36)

InChI Key

QOCGTGWJQGCCTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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